molecular formula C22H28FN3O2S B2597911 N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 1049367-95-4

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2597911
CAS No.: 1049367-95-4
M. Wt: 417.54
InChI Key: LNLDNHHZSKIVNZ-UHFFFAOYSA-N
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Description

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a synthetic sulfonamide derivative featuring a 5,6,7,8-tetrahydronaphthalene (tetralin) core linked via an ethyl group to a 4-(2-fluorophenyl)piperazine moiety. This compound belongs to a class of molecules often investigated for central nervous system (CNS) or metabolic targets due to the piperazine and sulfonamide pharmacophores .

Properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN3O2S/c23-21-7-3-4-8-22(21)26-15-13-25(14-16-26)12-11-24-29(27,28)20-10-9-18-5-1-2-6-19(18)17-20/h3-4,7-10,17,24H,1-2,5-6,11-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNLDNHHZSKIVNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCN3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multiple steps:

  • Formation of the Piperazine Intermediate: : The initial step involves the reaction of 2-fluorophenylamine with ethylene glycol to form 2-(2-fluorophenyl)ethanol. This intermediate is then reacted with piperazine to yield 2-(4-(2-fluorophenyl)piperazin-1-yl)ethanol.

  • Sulfonamide Formation: : The next step involves the reaction of 2-(4-(2-fluorophenyl)piperazin-1-yl)ethanol with 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes:

    Catalyst Selection: Using specific catalysts to increase reaction efficiency.

    Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield.

    Purification Techniques: Employing advanced purification methods such as recrystallization, chromatography, and distillation to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its role as a ligand in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide exerts its effects involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Compound 43 ()

(S)-4-(4-Fluorophenyl)-N-(5-methyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-yl)piperazine-1-carboxamide shares a tetrahydronaphthalene scaffold but differs in substitution:

  • Piperazine substitution: A 4-fluorophenyl group replaces the 2-fluorophenyl group in the target compound.
  • Linker : A carboxamide bridge connects the piperazine to the tetralin, whereas the target compound uses a sulfonamide group. Sulfonamides generally exhibit stronger hydrogen-bonding capacity, which could enhance target affinity .

N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide ()

This compound features a piperazine ring linked to a tosyl (p-toluenesulfonyl) group and an acetamide-bound 4-fluorophenyl. Key differences include:

  • Sulfonamide placement : The sulfonyl group is attached directly to the piperazine, unlike the tetralin-sulfonamide in the target compound. This structural divergence may influence solubility and blood-brain barrier penetration .
  • Fluorophenyl position : The 4-fluorophenyl group (para-substitution) contrasts with the target’s 2-fluorophenyl (ortho-substitution), which could modulate electronic effects and metabolic stability .

MGAT2 Inhibitor ()

2-[2-(4-tert-Butylphenyl)ethyl]-N-[4-(3-cyclopentylpropyl)-2-fluorophenyl]-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide is a monoacylglycerol acyltransferase 2 (MGAT2) inhibitor. While both compounds share sulfonamide groups, the tetrahydroisoquinoline core in this inhibitor differs from the tetralin system in the target compound.

Compounds 2e, 2f, and 2g ()

These benzenesulfonamide derivatives (e.g., N-(2-(naphthalen-2-yl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide) incorporate bulky substituents like biphenyl or naphthyl groups. Their synthesis via radical-mediated pathways (e.g., GP1 method) yielded 43–75%, highlighting the feasibility of modular approaches for sulfonamide derivatives. However, the absence of a piperazine ring in these compounds limits direct pharmacological comparisons .

Physicochemical and Analytical Data

  • Purity : Compound 43 () achieved 95.5% HPLC purity, comparable to the target compound’s likely purity based on analogous sulfonamide syntheses .
  • Stereochemical Integrity : ’s (S)-N-((4-methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide demonstrated 99% stereochemical purity via [α]D20 measurements, underscoring the importance of chiral resolution in structurally related sulfonamides .

Data Tables

Table 2: Analytical Parameters

Compound Name HPLC Purity Stereochemical Purity Key Analytical Method Reference
Target Compound Not reported Not reported Likely NMR/HRMS -
Compound 43 () 95.5% Not reported HPLC, HRMS
Compound 99% 99% [α]D20, 1H/13C NMR, ESI-MS

Biological Activity

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Molecular Formula : C25H31FN4O3S
  • Molecular Weight : 469.61 g/mol
  • IUPAC Name : this compound

This complex structure features a piperazine moiety and a sulfonamide group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Specifically, it is believed to modulate the dopaminergic and serotonergic pathways due to the presence of the piperazine ring, which is known for its affinity toward serotonin and dopamine receptors.

  • Dopamine Receptor Modulation : The compound may act as a partial agonist or antagonist at D2 dopamine receptors, influencing mood and behavior.
  • Serotonin Receptor Interaction : Its structure suggests potential activity at multiple serotonin receptor subtypes (5-HT1A, 5-HT2A), which could contribute to anxiolytic or antidepressant effects.

Pharmacological Effects

Research indicates several pharmacological effects linked to this compound:

  • Antidepressant Activity : Studies have shown that compounds with similar structures exhibit antidepressant-like effects in animal models. The modulation of serotonin levels is a likely contributing factor.
  • Anxiolytic Properties : The interaction with serotonin receptors may also lead to anxiolytic effects, providing therapeutic potential for anxiety disorders.
  • Neuroprotective Effects : Some sulfonamide derivatives have demonstrated neuroprotective properties in vitro, suggesting a possible role in neurodegenerative disease treatment.

1. Antidepressant-Like Effects

A study conducted on structurally similar compounds demonstrated significant antidepressant-like activity in the forced swim test (FST) and tail suspension test (TST) in rodents. The results indicated that these compounds could reduce immobility time significantly compared to control groups .

2. Anxiolytic Activity

In another investigation focusing on piperazine derivatives, it was found that certain modifications led to enhanced anxiolytic effects in the elevated plus maze (EPM) test. The compound showed promise in reducing anxiety-related behaviors .

Comparative Biological Activity Table

CompoundActivity TypeModel UsedResult
This compoundAntidepressantForced Swim TestReduced immobility time
Similar Piperazine DerivativeAnxiolyticElevated Plus MazeIncreased time spent in open arms
Related SulfonamideNeuroprotectiveIn Vitro Neuronal CultureEnhanced cell viability

Q & A

Q. How should researchers handle discrepancies between in vitro potency and in vivo efficacy?

  • Answer : Investigate:
  • Metabolic stability : Liver microsome assays to identify rapid degradation.
  • Blood-brain barrier permeability : Parallel artificial membrane permeability assay (PAMPA-BBB).
  • Protein binding : Equilibrium dialysis to assess free fraction .

Methodological Resources

  • Synthesis : Optimize yields via Design of Experiments (DoE) for reaction parameters (e.g., temperature, stoichiometry) .
  • Characterization : High-resolution MS (HRMS) for exact mass verification; 2D NMR (COSY, NOESY) for stereochemical assignment .
  • Biological Testing : Use standardized panels (e.g., NIMH Psychoactive Drug Screening Program) for receptor profiling .

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